

Core Signaling Pathway: TGF- β /ALK5 Axis

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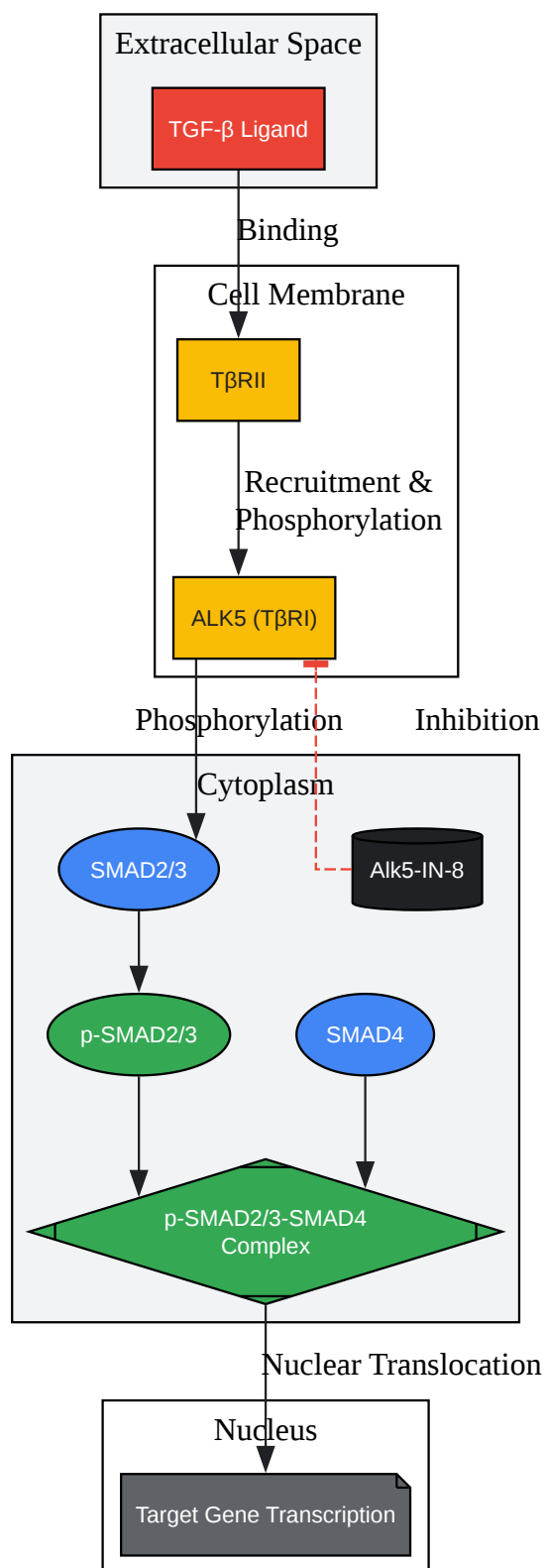
Compound of Interest

Compound Name: *Alk5-IN-82*

Cat. No.: *B15542356*

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The canonical TGF- β signaling cascade is initiated by the binding of a TGF- β ligand to a type II TGF- β receptor (T β RII). This binding event recruits and phosphorylates the type I receptor, ALK5. The activated ALK5 kinase then phosphorylates the downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. Alk5-IN-8 functions by directly inhibiting the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and halting the downstream signaling cascade.



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Figure 1: TGF-β/ALK5 Signaling Pathway Inhibition by Alk5-IN-8.

Quantitative Data: Potency of ALK5 Inhibitors

While specific quantitative data for Alk5-IN-8 is not publicly available in the cited literature, the table below summarizes the inhibitory concentrations (IC50) of several well-characterized ALK5 inhibitors to provide a comparative context for potency.

| Compound | IC50 (nM) - Kinase Assay | IC50 (nM) - Cell-Based Assay | Reference(s) |
|--------------------------|--------------------------|------------------------------|--------------|
| GW6604 | 140 | 500 (PAI-1 transcription) | |
| TP0427736 | 2.72 | 8.68 (pSmad2/3) | |
| R-268712 | 2.5 | Not Reported | |
| SB525334 | 14.3 | Not Reported | |
| GW788388 | 18 | Not Reported | |
| RepSox | 23 | 4 (Autophosphorylation) | |
| SD-208 | 48 | Not Reported | |
| LY364947 | 59 | Not Reported | |
| SB431542 | 94 | Not Reported | |
| SKI2162 | 94 | Not Reported | |
| Galunisertib (LY2157299) | 56 | Not Reported | |
| Vactosertib (TEW-7197) | 11 (ALK5), 13 (ALK4) | Not Reported | |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of ALK5 inhibitors. The following are representative protocols for key in vitro experiments.

ALK5 Kinase Activity Assay (Autophosphorylation)

This biochemical assay directly measures the ability of a compound to inhibit the kinase activity of ALK5.

Objective: To determine the IC₅₀ value of an ALK5 inhibitor by measuring the inhibition of ALK5 autophosphorylation.

Materials:

- Recombinant human ALK5 kinase domain
- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)
- ATP solution (containing γ -³³P-ATP)
- Test compound (e.g., Alk5-IN-8) dissolved in DMSO
- SDS-PAGE sample buffer
- SDS-PAGE gels and electrophoresis apparatus
- Phosphorimager or autoradiography film

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a microcentrifuge tube, add the kinase assay buffer.
- Add the purified recombinant ALK5 enzyme (e.g., 10 nM final concentration).
- Add the test compound at various concentrations (ensure final DMSO concentration is consistent, e.g., 0.1%).
- Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C.

- Initiate the kinase reaction by adding ATP solution (e.g., 3 μ M final concentration, including γ - ^{33}P -ATP).
- Allow the reaction to proceed for 15 minutes at 37°C.
- Stop the reaction by adding SDS-PAGE sample buffer.
- Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated ALK5.
- Quantify the band intensities and calculate the percentage of inhibition at each compound concentration relative to a DMSO control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay for SMAD2/3 Phosphorylation

This cell-based assay assesses the inhibitor's activity within a biological context by measuring the phosphorylation of ALK5's direct downstream targets.

Objective: To determine the potency of an ALK5 inhibitor in a cellular environment by measuring the inhibition of TGF- β -induced SMAD2/3 phosphorylation.

Materials:

- A suitable cell line (e.g., HaCaT, A549)
- Cell culture medium and serum
- TGF- β 1 ligand
- Test compound (e.g., Alk5-IN-8)
- Lysis buffer (containing protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, and a loading control (e.g., anti-GAPDH or anti-total SMAD2/3)

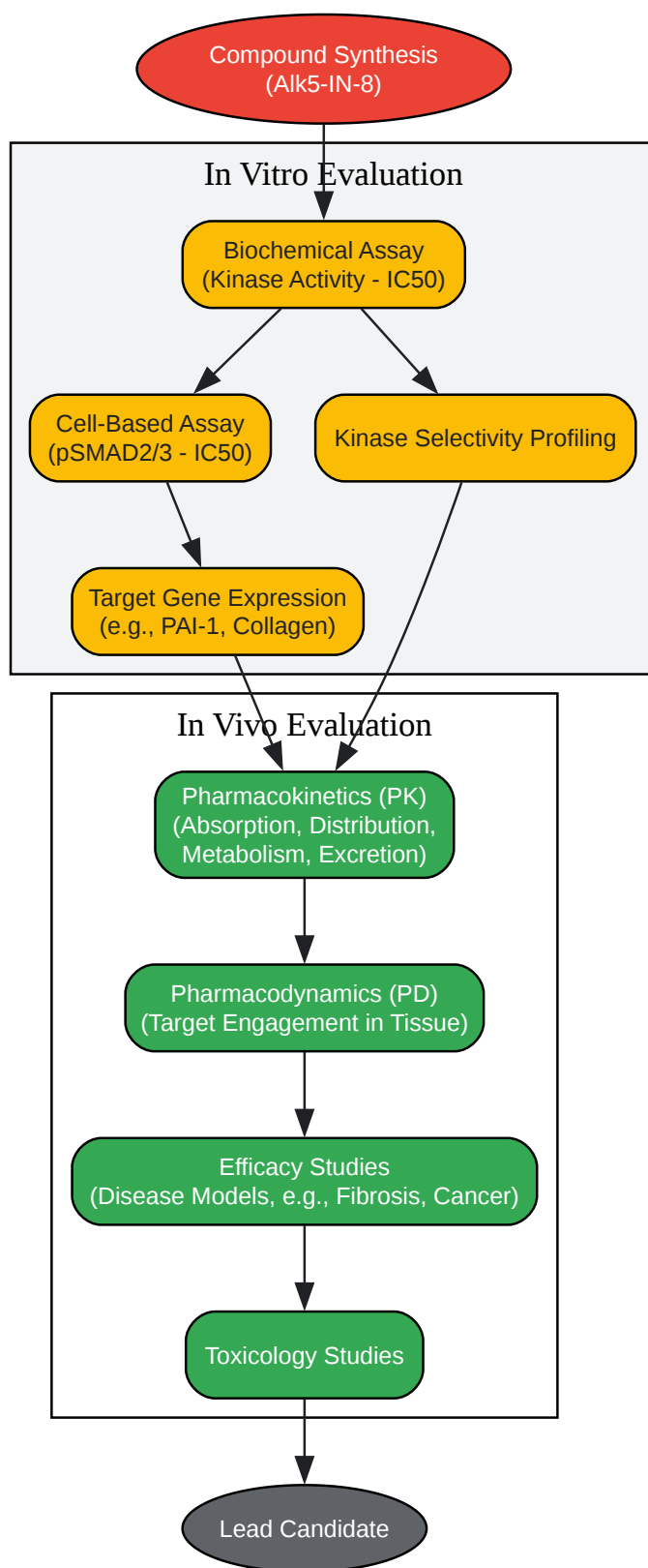
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blot apparatus

Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Starve the cells in a low-serum medium for 4-6 hours.
- Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Stimulate the cells with TGF- β 1 (e.g., 1-5 ng/mL) for 30-60 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Perform Western blotting: separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-SMAD2/3 and a loading control.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Visualize the bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities for phospho-SMAD2/3 and normalize to the loading control.
- Calculate the percentage of inhibition of TGF- β -induced phosphorylation for each compound concentration and determine the IC₅₀.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel ALK5 inhibitor.



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Figure 2: General Experimental Workflow for ALK5 Inhibitor Characterization.

Conclusion

Alk5-IN-8 is a potent inhibitor of the TGF- β /ALK5 signaling pathway, a key axis in the progression of fibrotic diseases and cancer. By directly targeting the kinase activity of ALK5, it effectively blocks the downstream phosphorylation of SMAD2 and SMAD3, thereby abrogating the pro-pathogenic signaling cascade. The experimental protocols and workflows detailed in this guide provide a robust framework for the evaluation of Alk5-IN-8 and other inhibitors of this critical therapeutic target. Further investigation into the in vivo efficacy and safety profile of Alk5-IN-8 will be crucial in determining its potential for clinical development.

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